molecular formula C8H14O4 B1599656 (R)-1-Ethyl hydrogen 3-methylglutarate CAS No. 72594-19-5

(R)-1-Ethyl hydrogen 3-methylglutarate

Cat. No. B1599656
CAS RN: 72594-19-5
M. Wt: 174.19 g/mol
InChI Key: KAOCDZQOVPLMID-ZCFIWIBFSA-N
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Description

“®-1-Ethyl hydrogen 3-methylglutarate” is a chemical compound with the molecular formula C8H14O4 . It is also known by alternate names such as “®-Monoethyl 3-methylglutarate” and "®-mono-Ethyl 3-methylglutarate" . It has a molecular weight of 174.19 .


Synthesis Analysis

Enantiomerically pure monoesters of 3-methylglutarate, such as “®-1-Ethyl hydrogen 3-methylglutarate”, allow the preparation of important chiral building blocks . These include the synthesis of both enantiomers of β-methyl-γ-valerolactone, synthesis of ®-3-methylhexanol, and Kolbe synthesis of long-chain acids . It is also used in the preparation of a verrucarinic building block .


Molecular Structure Analysis

The molecular structure of “®-1-Ethyl hydrogen 3-methylglutarate” is represented by the formula C8H14O4 . The compound is a monoester of 3-methylglutarate .


Physical And Chemical Properties Analysis

“®-1-Ethyl hydrogen 3-methylglutarate” has a molecular weight of 174.19 . It has an optical activity of [α]20/D −1.3±0.2° when neat . The compound has a refractive index of n20/D 1.437 . It has a boiling point of 74-76 °C/0.03 mmHg (lit.) and a density of 1.076 g/mL at 20 °C (lit.) . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Biosynthesis Applications

  • Precursor for Chiral Side Chain Synthesis :
    • (R)-1-Ethyl hydrogen 3-methylglutarate, also known as (R)-ethyl-3-hydroxyglutarate, has been utilized as a precursor for synthesizing the chiral side chain of rosuvastatin, a statin medication used to control high cholesterol levels and prevent cardiovascular disease (Dong, Liu, Zheng, & Shen, 2010).

Chemical Synthesis and Catalysis

  • Catalytic Applications :
    • Infrared spectroscopy research has explored the role of similar compounds, like 1-ethyl-3-methylimidazolium acetate, in catalytic processes involving homogeneous catalysis and hydrogenation of unsaturated hydrocarbons (Kiefer et al., 2008).
    • Investigations into the hydrogenation of α-ketoesters have utilized compounds like ethyl 3-methyl-2-oxobutyrate, demonstrating the relevance of similar chemical structures in understanding catalyst behavior (Hoxha, Mallát, & Baiker, 2007).

Material Science and Chemistry

  • Study of Hydrogen Bonding Interactions :

    • Research on 1-ethyl-3-methylimidazolium ethyl sulfate, a compound structurally related to (R)-1-Ethyl hydrogen 3-methylglutarate, has provided insights into the hydrogen bonding interactions which are crucial in understanding the behavior of ionic liquids and their potential industrial applications (Zhang, Wang, & Yu, 2010).
  • Molecular Structure Analysis :

    • Vibrational spectroscopy studies, such as those focusing on 3-methylglutaric acid and its salts, offer insights into the structural properties of molecules, including those structurally related to (R)-1-Ethyl hydrogen 3-methylglutarate. These analyses are crucial for understanding molecular interactions and properties (Roger, Delarbre, & Maury, 2003).
  • Ionic Liquid and Solvent Interactions :

    • Studies on 1-ethyl-3-methylimidazolium chloride (EMIM)Cl, which shares structural similarities with (R)-1-Ethyl hydrogen 3-methylglutarate, have explored its influence in suppressing the hydrogen evolution reaction, an essential aspect in electrochemistry (Feaster et al., 2017).

Safety And Hazards

“®-1-Ethyl hydrogen 3-methylglutarate” should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak . Prevent further spillage or leakage if it is safe to do so . Do not let the chemical enter drains . Discharge into the environment must be avoided .

properties

IUPAC Name

(3R)-5-ethoxy-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-3-12-8(11)5-6(2)4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOCDZQOVPLMID-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455352
Record name (R)-1-Ethyl hydrogen 3-methylglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Ethyl hydrogen 3-methylglutarate

CAS RN

72594-19-5
Record name (R)-1-Ethyl hydrogen 3-methylglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MM Mehrotra, JA Heath, MS Smyth… - Journal of medicinal …, 2004 - ACS Publications
In our efforts to develop orally active GPIIb-IIIa antagonists with improved pharmaceutical properties, we have utilized a novel 2,8-diazaspiro[4.5]decane scaffold as a template. We …
Number of citations: 31 pubs.acs.org

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